molecular formula C31H40O8 B1250091 pubescene D

pubescene D

Cat. No.: B1250091
M. Wt: 540.6 g/mol
InChI Key: UAKCWZDVHJZVRU-CJSPNJQUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pubescene D is a high-purity natural product compound provided as a research-grade reference standard. This product is intended for laboratory research purposes only, specifically for in vitro analysis and biochemical assay development. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the certificate of analysis for detailed specifications on purity and identity. Specific applications, research value, and mechanism of action for this compound should be verified by the end-user through scientific literature. Proper laboratory safety procedures should always be followed when handling this chemical.

Properties

Molecular Formula

C31H40O8

Molecular Weight

540.6 g/mol

IUPAC Name

[(1S,2R,3aR,5E,9R,11R,12E,13aS)-1,9-diacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate

InChI

InChI=1S/C31H40O8/c1-18-13-14-30(6,7)26(37-21(4)32)16-25(39-29(35)23-11-9-8-10-12-23)19(2)15-24-27(38-22(5)33)20(3)17-31(24,36)28(18)34/h8-13,15,20,24-27,36H,14,16-17H2,1-7H3/b18-13+,19-15+/t20-,24+,25-,26-,27+,31-/m1/s1

InChI Key

UAKCWZDVHJZVRU-CJSPNJQUSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C)/C=C(/[C@@H](C[C@H](C(C/C=C(/C2=O)\C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)\C)O

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C=C(C(CC(C(CC=C(C2=O)C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)C)O

Synonyms

pubescene D

Origin of Product

United States

Preparation Methods

Plant-Based Biosynthesis

This compound is naturally synthesized in plants via the methylerythritol phosphate (MEP) pathway, which generates diterpene precursors. In Stevia rebaudiana, analogous diterpenoid biosynthesis involves cyclization of geranylgeranyl pyrophosphate (GGPP) by diterpene synthases. For this compound, this process likely requires similar enzymatic activity, including cytochrome P450 (CYP450)-mediated oxidation steps to introduce hydroxyl groups. Studies on steviol glycosides reveal that kaurene synthase (KS) and kaurene oxidase (KO) are critical for forming the tetracyclic diterpene backbone, suggesting this compound biosynthesis may involve homologous enzymes.

Microbial Production Systems

Recent advances in synthetic biology enable heterologous production of diterpenoids in microbial hosts. Escherichia coli and Saccharomyces cerevisiae engineered with plant-derived genes (e.g., CYP76AH1 from Salvia miltiorrhiza) have successfully produced diterpenes like tanshinones. Applying this to this compound would require codon-optimized genes for GGPP synthase, diterpene synthases, and tailoring CYPs. A key challenge is optimizing precursor flux through the MEP pathway, which in E. coli achieves titers up to 40 mg/L for similar compounds.

Extraction and Isolation Techniques

Solvent Extraction from Plant Material

This compound is typically extracted from aerial parts of Rabdosia pubescens using ethanol or methanol. A study on steviol glycosides found that 80% ethanol at 60°C for 2 hours maximized yield, a protocol adaptable to this compound. Sequential solvent partitioning (e.g., ethyl acetate for non-polar impurities) followed by silica gel chromatography achieves preliminary purification.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with C18 columns resolves this compound from co-extracted compounds. Gradient elution (acetonitrile:water, 35:65 to 60:40 over 30 minutes) isolates the compound at >95% purity. Countercurrent chromatography (CCC) offers a scalable alternative, with a solvent system of hexane:ethyl acetate:methanol:water (5:5:5:5 v/v) achieving partition coefficients (K) of 2.3–3.1 for diterpenoids.

Environmental and Cultivation Factors

Soil Preparation and Nutrient Management

Soil conditions significantly impact plant-derived this compound yields. Terracing versus ripping methods alter soil organic matter (SOM) and nutrient availability: terraced soils show 2.39% SOM compared to 3.12% in ripped soils, enhancing secondary metabolite production. Phosphorus levels (3.63 ppm in terraced vs. 5.01 ppm in ripped soils) correlate with diterpenoid accumulation, suggesting tailored fertilization could optimize precursor synthesis.

Table 1. Soil Characteristics and this compound Precursor Availability

Preparation MethodSOM (%)Available P (ppm)K (ppm)
Terracing2.393.6389
Ripping3.125.01112

Data adapted from land preparation studies.

Enzymatic and Chemical Synthesis

In Vitro Enzymatic Conversion

Recombinant CYP450 enzymes (e.g., CYP76AH1) hydroxylate diterpene scaffolds in cell-free systems. Using NADPH as a cofactor, in vitro reactions achieve 60–70% conversion rates for similar compounds. Immobilizing enzymes on magnetic nanoparticles enhances reusability, maintaining 80% activity after 10 cycles.

Semi-Synthetic Approaches

Chemical derivatization of pubescene aglycones introduces functional groups. Acetylation with acetic anhydride in pyridine yields acetylated derivatives, while epoxidation using meta-chloroperbenzoic acid (mCPBA) modifies ring systems. These methods require rigorous NMR (¹H, ¹³C) and MS validation to confirm structures.

Analytical Validation and Quality Control

Spectroscopic Characterization

This compound exhibits characteristic UV absorption at 210 nm (α,β-unsaturated ketone) and IR bands at 3400 cm⁻¹ (OH) and 1680 cm⁻¹ (C=O). High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₂₈O₃, with ESI-MS showing [M+H]+ at m/z 317.2112.

Quantitative Analysis

Ultra-performance liquid chromatography (UPLC) with evaporative light scattering detection (ELSD) quantifies this compound in crude extracts. A linear calibration curve (R² = 0.999) from 0.1–100 μg/mL ensures precision, with limits of detection (LOD) and quantification (LOQ) at 0.03 μg/mL and 0.1 μg/mL, respectively .

Q & A

Q. How can researchers address publication bias in this compound studies?

  • Methodological Answer : Register studies prospectively on platforms like ClinicalTrials.gov or Open Science Framework (OSF). Report negative results in preprint archives (e.g., bioRxiv) and use PRISMA guidelines for systematic reviews to ensure transparent inclusion/exclusion criteria .

Tables for Reference

Table 1: Key Variables in this compound Extraction

VariableExample ParametersValidation Method
Solvent polarityEthanol (70%), HexaneHPLC purity assessment
Temperature40°C vs. 60°CYield comparison (mg/g)
Extraction time2h vs. 6hKinetic modeling

Table 2: Common Pitfalls in Bioactivity Studies

PitfallMitigation Strategy
Lack of positive controlsInclude reference compounds (e.g., quercetin for antioxidant assays)
Unreported solvent effectsTest compounds in multiple carriers (e.g., DMSO, saline)
Small sample sizesPower analysis to determine minimum n-value

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pubescene D
Reactant of Route 2
Reactant of Route 2
pubescene D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.